molecular formula C₂D₂Br₂O B1145363 2-Bromoacetyl Bromide-d2 CAS No. 40897-88-9

2-Bromoacetyl Bromide-d2

Cat. No. B1145363
CAS RN: 40897-88-9
M. Wt: 203.86
InChI Key:
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Description

2-Bromoacetyl Bromide, also known as Bromoacetyl bromide, is a chemical compound with the linear formula BrCH2COBr . It is used as an acylating reagent and in the production of heterocyclic compounds . The molecular weight of 2-Bromoacetyl Bromide is 201.84 .


Synthesis Analysis

Bromoacetyl bromide is prepared by the reaction of acetic acid and bromine in the presence of red phosphorous at 140 °C . It is also used in the synthesis of linear peptides that are based on amino acid sequences of parent proteins .


Molecular Structure Analysis

The molecular structure of 2-Bromoacetyl Bromide is represented by the formula C2H2Br2O . The InChI key for this compound is LSTRKXWIZZZYAS-UHFFFAOYSA-N .


Chemical Reactions Analysis

Bromoacetyl bromide can be used to convert amines to azido acetamides . It can also be used as a reagent to synthesize imidazolium or piridinium based ionic liquids .


Physical And Chemical Properties Analysis

2-Bromoacetyl Bromide is a liquid at room temperature . It has a refractive index of 1.547 and a density of 2.317 g/mL at 25 °C . It has a boiling point of 147-150 °C .

Scientific Research Applications

Antibacterial Properties of Reverse Osmosis Membranes

The antibacterial alkyl bromide groups were introduced into cellulose diacetate (CDA) through the esterification between highly active bromoacetyl bromide and hydroxyl groups under mild conditions . The modified cellulose acetate reverse osmosis membrane (Br-CA-RO) was obtained subsequently after phase inversion process . The dynamic contact antibacterial testing implied that Br-CA-RO showed much higher antibacterial ability than unmodified RO membranes .

Preparation of DOTA-Coupled Peptides

In this study, bromoacetic acid was used instead of bromoacetyl bromide for N-terminus acylation, which is relatively easy to handle as well as provided efficient acylation and better yield . This synthetic approach is more suitable for preparing DOTA-coupled peptides .

Safety and Hazards

2-Bromoacetyl Bromide is a hazardous chemical. It causes severe skin burns and eye damage. It may also cause respiratory irritation . It is advised to wear protective gloves, clothing, and eye/face protection when handling this chemical .

Mechanism of Action

Target of Action

The primary target of 2-Bromoacetyl Bromide-d2 is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals.

Mode of Action

Its mechanism of action lies in its ability to transfer a deuterated bromoacetyl group to other molecules during organic synthesis. This specific isotopic labeling proves valuable in various spectroscopic techniques used to study reaction mechanisms and track the movement of atoms within molecules.

Biochemical Pathways

Given its reactivity, it can be inferred that it may participate in various biochemical reactions, including esterification and alkylation .

Pharmacokinetics

Due to its reactivity, it is likely to undergo rapid transformation in biological systems .

Result of Action

The result of the action of 2-Bromoacetyl Bromide-d2 is primarily the introduction of a deuterated bromoacetyl group onto other molecules. This can be used to synthesize isotopically labeled compounds, which are valuable tools in various spectroscopic techniques for elucidating reaction mechanisms and tracing isotopic pathways.

Action Environment

The action of 2-Bromoacetyl Bromide-d2 is highly dependent on the environment. It is a very reactive compound that can react with many substances, including water, alcohols, amines, acids, bases, and sulfites . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by environmental factors such as pH, temperature, and the presence of other reactive substances .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Bromoacetyl Bromide-d2 involves the reaction of 2-Bromoacetyl Chloride-d2 with Hydrogen Bromide in the presence of a catalyst.", "Starting Materials": [ "2-Bromoacetyl Chloride-d2", "Hydrogen Bromide", "Catalyst" ], "Reaction": [ "Step 1: Add 2-Bromoacetyl Chloride-d2 to a reaction flask", "Step 2: Add Hydrogen Bromide to the reaction flask", "Step 3: Add a catalyst to the reaction flask", "Step 4: Heat the reaction mixture to a temperature of 50-60°C", "Step 5: Stir the reaction mixture for 2-3 hours", "Step 6: Cool the reaction mixture to room temperature", "Step 7: Extract the product with a suitable solvent", "Step 8: Purify the product by distillation or recrystallization" ] }

CAS RN

40897-88-9

Molecular Formula

C₂D₂Br₂O

Molecular Weight

203.86

Origin of Product

United States

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